4-ethyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2,3-dioxopiperazine-1-carboxamide
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Overview
Description
4-ethyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2,3-dioxopiperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with various functional groups, including a furan ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2,3-dioxopiperazine-1-carboxamide typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2,3-dioxopiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The pyridine ring can be reduced to piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the piperazine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyridine ring can produce piperidine derivatives.
Scientific Research Applications
4-ethyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2,3-dioxopiperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-ethyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2,3-dioxopiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-ethyl-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide
- N-((6-(furan-3-yl)pyridin-3-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide
Uniqueness
4-ethyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2,3-dioxopiperazine-1-carboxamide is unique due to its specific combination of functional groups and the resulting structural properties
Properties
IUPAC Name |
4-ethyl-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-2,3-dioxopiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c1-2-20-6-7-21(16(23)15(20)22)17(24)19-10-12-3-4-14(18-9-12)13-5-8-25-11-13/h3-5,8-9,11H,2,6-7,10H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMLWKJFYJGXNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCC2=CN=C(C=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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